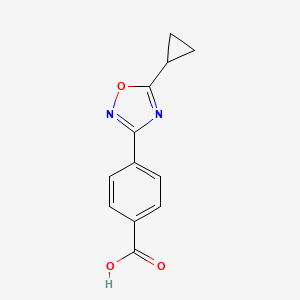

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Description

BenchChem offers high-quality 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-5-1-7(2-6-9)10-13-11(17-14-10)8-3-4-8/h1-2,5-6,8H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDAESCEVFXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649221 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-27-3 | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 1,2,4-Oxadiazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, contribute to its metabolic stability and favorable interactions with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a curated collection of quantitative data to guide future drug discovery efforts. This document is designed to serve as a comprehensive resource for researchers dedicated to leveraging the therapeutic potential of this versatile heterocyclic core.

The 1,2,4-Oxadiazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its thermodynamic stability, compared to other oxadiazole isomers, and its capacity for diverse substitutions at the C3 and C5 positions make it an attractive starting point for combinatorial library synthesis and lead optimization.[3] The electron-withdrawing nature of the ring system and its ability to participate in hydrogen bonding and other non-covalent interactions are key to its versatile pharmacophoric nature.[4]

The interest in 1,2,4-oxadiazole derivatives has grown exponentially, with a significant number of compounds entering various stages of drug development. This guide will focus on the most therapeutically relevant biological activities demonstrated by this remarkable class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Mechanistic Insights: Inducing Programmed Cell Death

A primary mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects is through the activation of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger the caspase cascade, a family of cysteine proteases that are the central executioners of apoptosis.[7][8]

Specifically, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis through the activation of caspase-3, a key effector caspase.[8] This activation leads to the cleavage of critical cellular substrates, ultimately resulting in the dismantling of the cell. Molecular docking studies have suggested that the 1,2,4-oxadiazole ring can form hydrogen bonds with key residues within the active site of caspase-3, leading to its activation.[8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Key SAR findings include:

-

Electron-donating groups: The presence of electron-donating groups, such as methoxy groups, on the phenyl ring attached to the 1,2,4-oxadiazole core often enhances anticancer activity. For instance, a 3,4,5-trimethoxy substitution has been shown to significantly increase potency.[5]

-

Electron-withdrawing groups: Conversely, the introduction of electron-withdrawing groups, such as chloro or nitro moieties, can also lead to increased activity, suggesting that electronic effects play a crucial role in target interaction.[6][7] The position of these groups is also critical, with meta-substitution sometimes being more favorable than para-substitution.[6]

-

Bioisosteric replacement: The 1,2,4-oxadiazole ring itself can act as a bioisostere of an alkynyl linker in known kinase inhibitors like Ponatinib, leading to enhanced biological activity against enzymes like the RET kinase.[6]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil-linked 1,2,4-oxadiazoles | MCF-7 (Breast) | 0.011 - 1.78 | [5] |

| A549 (Lung) | 0.053 - 1.67 | [5] | |

| DU145 (Prostate) | 0.017 - 2.10 | [5] | |

| Quinoline-functionalized 1,2,4-oxadiazoles | MCF-7 (Breast) | 0.11 | [7] |

| A549 (Lung) | 0.23 | [7] | |

| 1,3,4-Oxadiazole-linked 1,2,4-oxadiazoles | A549 (Lung) | <0.14 - 7.48 | [9] |

| C6 (Glioma) | 8.16 - 13.04 | [9] | |

| Thiazole/thiophene-sulfonamide conjugates | HCT-116 (Colorectal) | 6.0 - 11.1 | [10] |

Experimental Protocols

This protocol provides a robust method for assessing the effect of 1,2,4-oxadiazole derivatives on cancer cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the 1,2,4-oxadiazole derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. 1,2,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.[11][12]

Mechanistic Insights: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).

Several 1,2,4-oxadiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[12][13] Mechanistic studies have revealed that these compounds can block the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent transcriptional activity.[12]

Quantitative Data: Antimicrobial Activity

| Compound Class | Pathogen | MIC/EC50 (µg/mL) | Reference |

| 5-Amino-1,2,4-oxadiazoles | Staphylococcus aureus | 0.15 | [14] |

| Escherichia coli | 0.05 | [14] | |

| Candida albicans | 12.5 | [14] | |

| Mycobacterium tuberculosis | 6.3 | [14] | |

| 1,3,4-Oxadiazole-linked | Methicillin-resistant S. aureus | 62 | [15] |

| Amide-containing 1,2,4-oxadiazoles | Sclerotinia sclerotiorum | 2.9 | [1] |

| Anisic/Cinnamic acid-containing | Rhizoctonia solani | 12.68 - 38.88 | [5] |

| Colletotrichum capsica | 8.81 - 41.67 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is the standard method for determining the in vitro susceptibility of microorganisms to antimicrobial agents.

-

Compound Preparation: Prepare a 2-fold serial dilution of the 1,2,4-oxadiazole derivative in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 1,2,4-oxadiazole scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive framework for medicinal chemists. The insights provided in this guide, from mechanistic understanding to practical experimental protocols and structure-activity relationships, are intended to empower researchers to further unlock the potential of this remarkable heterocycle.

Future research should continue to explore the vast chemical space around the 1,2,4-oxadiazole core. The development of more selective and potent derivatives, guided by computational modeling and a deeper understanding of their interactions with biological targets, will be crucial. Furthermore, the evaluation of these compounds in more complex in vivo models will be essential to translate their promising in vitro activities into tangible clinical benefits. The journey of the 1,2,4-oxadiazole in drug discovery is far from over, and its future contributions to medicine are anticipated with great excitement.

References

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]

-

Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. MDPI. [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health. [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]

-

Discovery and synthesis of 1,2,4-oxadiazole derivatives as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever virus infections. PubMed. [Link]

-

Structure-Activity Relationship of 1,2,4-oxadiazole quinoline derivative. ResearchGate. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. SpringerLink. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. PubMed. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Chemistry: Current Research. [Link]

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. National Institutes of Health. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]

-

Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. National Institutes of Health. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. [Link]

-

Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. DovePress. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Institutes of Health. [Link]

-

Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

Methodological & Application

protocol for synthesizing 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

An Application Note and Detailed Protocol for the Synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged heterocyclic motif known for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity, while the benzoic acid moiety provides a crucial handle for further functionalization or interaction with biological targets.[2][3]

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this target compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices. The described synthetic strategy is robust, relying on well-established chemical transformations to ensure reproducibility and high yield.

The overall synthetic approach is a convergent synthesis, involving the preparation of two key intermediates: N'-hydroxycyclopropanecarboximidamide and an activated mono-ester of terephthalic acid . These intermediates are then coupled and cyclized to form the central 1,2,4-oxadiazole core, followed by a final deprotection step to yield the target benzoic acid.

Overall Synthetic Scheme

The synthesis is accomplished via a four-stage process as depicted below:

Caption: Overall synthetic workflow for the target compound.

Materials and Equipment

Reagents

| Reagent | Purity | Supplier |

| Cyclopropanecarbonitrile | ≥98% | Commercially Available |

| Hydroxylamine hydrochloride | ≥99% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |

| Terephthalic acid | ≥98% | Commercially Available |

| Methanol (anhydrous) | ≥99.8% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available |

| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Sodium Hydroxide (NaOH) | ≥97% | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantles with temperature controllers

-

Reflux condensers

-

Dropping funnels

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Fume hood

Experimental Protocols

Stage 1: Synthesis of N'-hydroxycyclopropanecarboximidamide

This initial step creates the first key building block. The reaction converts a nitrile into an amidoxime, which possesses the necessary nucleophilic groups for the subsequent cyclization.[4][5]

Scientific Rationale: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The reaction is typically performed in a protic solvent like ethanol and may be facilitated by a base to deprotonate the hydroxylamine hydrochloride, increasing its nucleophilicity.

Protocol:

-

To a 250 mL round-bottom flask, add cyclopropanecarbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (approx. 2 M concentration relative to the nitrile).

-

Add sodium bicarbonate (1.5 eq) portion-wise to the stirred suspension.

-

Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours.[6] Monitor the reaction progress by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient (>90% by NMR).

Stage 2: Synthesis of Methyl 4-(chlorocarbonyl)benzoate

This stage prepares the second key intermediate. It begins with the mono-esterification of a symmetric dicarboxylic acid, a crucial step to differentiate the two carboxyl groups. The remaining carboxylic acid is then activated as an acyl chloride to ensure efficient acylation in the next stage.

Protocol 2a: Synthesis of Monomethyl terephthalate Scientific Rationale: Direct esterification of terephthalic acid requires an excess of alcohol and an acid catalyst to drive the equilibrium towards the product.[7] By controlling the stoichiometry, the formation of the mono-ester can be favored, although separation from the di-ester and unreacted starting material is necessary.[8]

-

Suspend terephthalic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes) in a large round-bottom flask.

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Cool the mixture and remove the methanol under reduced pressure.

-

Add water to the residue, which will precipitate the unreacted terephthalic acid and the mono-ester, while the di-ester may remain partially dissolved or form a distinct solid.

-

The desired monomethyl terephthalate can be separated and purified based on differential solubility or by column chromatography.

Protocol 2b: Synthesis of Methyl 4-(chlorocarbonyl)benzoate Scientific Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard activation method. Thionyl chloride is a common and effective reagent for this transformation. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.

-

In a fume hood, suspend monomethyl terephthalate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5-2.0 eq) via a dropping funnel at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Stage 3: Synthesis of Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate

This is the core stage where the 1,2,4-oxadiazole ring is constructed. It involves the acylation of the amidoxime followed by a thermally induced cyclodehydration.[9][10]

Scientific Rationale: The amidoxime's hydroxyl group is acylated by the highly reactive acyl chloride to form an O-acyl amidoxime intermediate. This intermediate is unstable at elevated temperatures and undergoes an intramolecular cyclization-dehydration cascade to form the stable, aromatic 1,2,4-oxadiazole ring. Anhydrous pyridine serves as both the solvent and the acid scavenger for the HCl generated during the acylation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]

- 4. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2808428A - Preparation of monoesters of terephthalic acid - Google Patents [patents.google.com]

- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial investigation of the small molecule 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a potential anti-cancer agent. The 1,2,4-oxadiazole scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including cytotoxic effects against various cancer cell lines.[1][2][3][4][5] This guide outlines a systematic approach to characterizing the effects of this specific compound on cancer cells, encompassing protocols for assessing cell viability, induction of apoptosis, impact on cell cycle progression, and analysis of protein expression. The methodologies provided are based on established and widely used techniques in cancer research, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Investigating 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

The search for novel, effective, and selective anti-cancer agents is a cornerstone of oncological research. Small molecule inhibitors offer a promising therapeutic modality, capable of targeting specific pathways that drive cancer cell proliferation and survival.[6] The 1,2,4-oxadiazole moiety is a key heterocyclic scaffold that has been incorporated into numerous compounds with demonstrated anti-cancer properties.[1][2] The structural diversity and synthetic accessibility of oxadiazole derivatives make them attractive candidates for drug discovery and development.

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest due to its unique structural features, including the cyclopropyl group which can influence metabolic stability and binding affinity, and the benzoic acid moiety which may affect solubility and interactions with molecular targets. While the specific anti-cancer activity of this compound is yet to be fully elucidated, its chemical architecture warrants a thorough investigation into its potential as a cytotoxic agent.

This application note serves as a detailed roadmap for researchers to systematically evaluate the in vitro anti-cancer effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The following sections provide step-by-step protocols for a panel of essential cell-based assays.

Compound Information and Handling

Before commencing any experimental work, it is crucial to have a thorough understanding of the compound's properties and to handle it with appropriate safety precautions.

Table 1: Compound Specifications

| Property | Value | Source |

| Compound Name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | - |

| CAS Number | 915920-27-3 | [7] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [7] |

| Molecular Weight | 230.22 g/mol | [7] |

| Storage | Sealed in dry, 2-8°C | [7] |

| Hazard Statements | H301 (Toxic if swallowed) | [7] |

| Signal Word | Danger | [7] |

Compound Preparation:

For in vitro studies, a stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Subsequent dilutions to the desired working concentrations should be made in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

The following protocols provide a foundational framework for characterizing the anti-cancer properties of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. It is recommended to select a panel of cancer cell lines representing different tumor types for a comprehensive evaluation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11] This assay is fundamental for determining the cytotoxic potential of the compound and for calculating its half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: The following day, prepare serial dilutions of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V/PI staining followed by flow cytometry is the gold standard.[14][15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[14][15][16][17]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Investigating the effect of a compound on cell cycle progression can provide insights into its mechanism of action.[18] Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations for a duration that allows for at least one cell cycle (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Data Analysis:

The DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The S phase population will be between these two peaks. Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in key signaling pathways related to cell proliferation, survival, and apoptosis.[21][22][23][24][25] This can help to elucidate the molecular mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Protocol:

-

Protein Extraction: Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[22]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Suggested Proteins to Investigate:

-

Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax

-

Cell Cycle Regulators: Cyclin D1, Cyclin B1, p21, p27

-

Proliferation Markers: Ki-67, PCNA

-

Signaling Pathways: Akt, p-Akt, ERK, p-ERK

Data Interpretation and Further Steps

The initial characterization of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid using the protocols outlined above will provide a solid foundation for understanding its anti-cancer potential.

Table 2: Summary of Expected Outcomes and Interpretations

| Assay | Expected Outcome | Interpretation |

| MTT Assay | Dose-dependent decrease in cell viability | The compound exhibits cytotoxic/cytostatic effects. |

| Annexin V/PI Staining | Increase in Annexin V positive cells | The compound induces apoptosis. |

| Cell Cycle Analysis | Accumulation of cells in a specific phase (e.g., G2/M) | The compound causes cell cycle arrest. |

| Western Blotting | Altered expression of key regulatory proteins | The compound modulates specific signaling pathways. |

Based on these initial findings, further investigations can be designed to delve deeper into the compound's mechanism of action. This could include target identification studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Conclusion

This application note provides a comprehensive and structured approach for the initial in vitro evaluation of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a potential anti-cancer agent. By following the detailed protocols for assessing cytotoxicity, apoptosis, cell cycle effects, and protein expression, researchers can generate robust and reproducible data to guide the future development of this promising compound.

References

- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.

- MDPI. (2023). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects.

- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.

- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2021). PubMed Central.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.

- The power of virtual screening for identifying small molecule drug candid

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). PubMed Central.

-

Davies, D. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]...

- National Cancer Institute. (n.d.).

- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.

- Al-Warhi, T. (2023). MTT (Assay protocol). Protocols.io.

- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Bio-Techne.

- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2018). Pharmacological Reviews.

- Assaying cell cycle status using flow cytometry. (2014). PubMed Central.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2019). Journal of Heterocyclic Chemistry.

-

Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.

-

Njoo, M. (2025, October 22). A4P1W1. Fluorinated atropisomeric arylisoxazole acrylamide covalent inhibitor for cancer treatment [Video]. YouTube. [Link]...

Sources

- 1. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. 915920-27-3|4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. youtube.com [youtube.com]

- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. Western Blot Protocol | R&D Systems [rndsystems.com]

- 23. antibodies.cancer.gov [antibodies.cancer.gov]

- 24. blog.championsoncology.com [blog.championsoncology.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for High-Throughput Screening with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3] 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of interest within this class, and its structural features suggest potential for interaction with various biological targets. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign utilizing 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid as a candidate molecule.

Pre-Screening Considerations: Compound Characterization and Target Selection

Prior to initiating an HTS campaign, it is crucial to characterize the test compound and select a relevant biological target.

Physicochemical Properties of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

A summary of the key physicochemical properties of the compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 915920-27-3 | [6][7] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [6] |

| Molecular Weight | 230.22 g/mol | [6] |

| Purity | >95% (recommended) | [8] |

| Storage | Sealed in dry, 2-8°C | [6] |

It is imperative to confirm the purity and identity of the compound via analytical methods such as HPLC and NMR before commencing any screening activities.[8]

Hypothetical Target Selection: Rationale for Targeting a Kinase

Given that various oxadiazole derivatives have been reported as kinase inhibitors, for the purpose of this guide, we will hypothesize a screening campaign against a relevant enzyme, for instance, a mitogen-activated protein kinase (MAPK).[9] Let us designate our enzyme of interest as "Target X Kinase," a hypothetical enzyme implicated in an inflammatory disease pathway.

High-Throughput Screening Workflow

The HTS process can be systematically broken down into several key stages, from initial assay development to hit confirmation.[10] The overall workflow is depicted in the following diagram.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

Compound Management and Plating

Objective: To prepare 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in a format suitable for HTS.

Materials:

-

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

384-well microplates

-

Acoustic liquid handler or multichannel pipette

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in 100% DMSO. Ensure complete dissolution.

-

Assay-Ready Plate Generation: Using an automated liquid handler, perform serial dilutions to create a concentration gradient on an intermediate plate. From this, transfer a small volume (e.g., 50 nL) of each concentration to the final 384-well assay plates. The final concentration in the assay will typically be around 10 µM, with a final DMSO concentration not exceeding 0.5% to minimize solvent effects.[10][11]

HTS Assay Development and Validation

Objective: To establish a robust and reproducible assay to measure the inhibitory activity of compounds against Target X Kinase. Here, we describe a common fluorescence-based assay format.

Assay Principle: The assay measures the phosphorylation of a substrate peptide by Target X Kinase. A fluorescently labeled antibody that specifically binds to the phosphorylated substrate is used for detection. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

-

Recombinant Target X Kinase

-

Substrate peptide

-

ATP

-

Fluorescently labeled anti-phospho-substrate antibody

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Positive control (a known inhibitor of the kinase family)

-

Negative control (DMSO)

-

384-well black, opaque microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Reagent Preparation: Prepare all reagents in the assay buffer at their optimal concentrations, determined during assay development.

-

Assay Miniaturization: Optimize the assay for a low volume in a 384-well format (e.g., a final volume of 20 µL).[10]

-

Assay Procedure: a. To the compound-plated 384-well plates, add 10 µL of a solution containing Target X Kinase and the substrate peptide. b. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding 10 µL of ATP solution. d. Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution containing EDTA and the fluorescently labeled antibody. f. Incubate for 60 minutes at room temperature to allow for antibody binding. g. Read the fluorescence intensity on a compatible plate reader.

Assay Validation: Before initiating the full screen, the assay must be validated to ensure its robustness.[11][12] This involves assessing parameters such as the Z'-factor, signal-to-background ratio, and DMSO tolerance.[10]

-

Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[10] It is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

-

A "dry run" with only positive and negative controls should be performed to ensure the Z' is consistently above 0.5.[10]

Data Analysis and Hit Identification

The primary HTS will generate a large volume of data that requires systematic analysis to identify "hits".

Primary Data Analysis

-

Normalization: Raw fluorescence data from each plate should be normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability. The percent inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Hit Selection: A common threshold for hit selection is a signal that is three standard deviations away from the mean of the negative controls.[10]

Hit Confirmation and Dose-Response Analysis

Compounds identified as hits in the primary screen must be re-tested to confirm their activity and eliminate false positives.[8]

-

Re-testing: "Cherry-pick" the initial hits and re-test them in the same assay format.

-

Dose-Response Curves: Confirmed hits should be tested over a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC₅₀).

The following table shows hypothetical dose-response data for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.

| Concentration (µM) | % Inhibition |

| 100 | 95.2 |

| 30 | 88.1 |

| 10 | 75.4 |

| 3 | 52.3 |

| 1 | 28.9 |

| 0.3 | 10.1 |

| 0.1 | 4.5 |

| 0.03 | 1.2 |

From such data, an IC₅₀ value can be calculated using non-linear regression analysis.

Concluding Remarks

This application note provides a comprehensive framework for conducting a high-throughput screening campaign with 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid against a hypothetical kinase target. The principles and protocols outlined herein are broadly applicable to other target classes and small molecules. Rigorous assay validation and systematic data analysis are paramount to the success of any HTS campaign, ultimately leading to the identification of promising lead compounds for further drug development.[4][5]

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available from: [Link]

-

High-throughput screening (HTS) | BMG LABTECH. (2019-04-10). Available from: [Link]

-

HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available from: [Link]

-

Analysis of HTS data - Cambridge MedChem Consulting. (2017-11-13). Available from: [Link]

-

Design and implementation of high-throughput screening assays - PubMed. (2009). Available from: [Link]

-

Assay Validation in High Throughput Screening – from Concept to Application. (2015-06-03). Available from: [Link]

-

Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. Available from: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available from: [Link]

-

High Throughput Screening: Methods and Protocols - ResearchGate. (2025-08-10). Available from: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available from: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC - NIH. (2023-07-06). Available from: [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - NIH. (2021-03-20). Available from: [Link]

-

In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - MDPI. Available from: [Link]

-

Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed to Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed. Available from: [Link]

-

Synthonix, Inc > 775304-57-9 | 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. Available from: [Link]

-

High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - Chemical Science (RSC Publishing). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 915920-27-3|4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. You are being redirected... [hit2lead.com]

- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Neuroprotective Studies Using 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Candidate for Neuroprotection

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a novel synthetic compound featuring a 1,2,4-oxadiazole heterocyclic core. While this specific molecule is a subject of ongoing research, its structural motifs are of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring system is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Numerous derivatives containing this scaffold have been explored for a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2]

This document outlines a series of application notes and detailed protocols for investigating the neuroprotective potential of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. Based on the known neuroprotective roles of structurally related compounds and common signaling pathways targeted in neurodegenerative and ischemic conditions, we hypothesize that this compound may exert its effects through the modulation of the Sphingosine-1-Phosphate (S1P) receptor signaling pathway.

Hypothesized Mechanism of Action: S1P1 Receptor Agonism

Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of cellular processes in the central nervous system (CNS) through its interaction with five G protein-coupled receptors, S1P1-5.[3][4] The S1P1 receptor, in particular, is widely expressed on neurons, astrocytes, and oligodendrocytes and has emerged as a promising therapeutic target for neurological disorders.[5][6]

Activation of the S1P1 receptor is known to initiate downstream signaling cascades that promote cell survival and inhibit apoptosis.[7][8] This neuroprotective signaling is often mediated through the activation of the PI3K/Akt and MEK/ERK pathways. These pathways, in turn, can inhibit pro-apoptotic proteins like Bad and caspase-3, and upregulate anti-apoptotic proteins such as Bcl-2. Furthermore, S1P1 signaling has been implicated in the maintenance of blood-brain barrier integrity and the modulation of neuroinflammation, both of which are critical factors in the pathogenesis of neurodegenerative diseases and ischemic stroke.[9][10]

Given the therapeutic success of S1P receptor modulators in multiple sclerosis, there is a strong rationale for investigating novel compounds that target this pathway for broader neuroprotective applications.[4][10] We will, therefore, proceed with the hypothesis that 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid acts as an agonist of the S1P1 receptor.

Caption: Hypothesized S1P1 receptor signaling pathway.

In Vitro Neuroprotection Studies

The following protocols are designed to assess the neuroprotective effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in cultured neuronal cells against a neurotoxic insult, such as glutamate-induced excitotoxicity or hydrogen peroxide-induced oxidative stress.

Caption: General workflow for in vitro neuroprotection assays.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[11]

-

Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

-

Compound Preparation: Prepare a stock solution of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in DMSO. Dilute the stock in a culture medium to achieve final concentrations. The final DMSO concentration should be below 0.1% to avoid toxicity.[11]

-

Treatment: Pre-treat the cells with the compound for 1-2 hours before inducing neurotoxicity.[12]

Induction of Neurotoxicity

-

Oxidative Stress: Induce oxidative stress by adding hydrogen peroxide (H2O2) to the cell culture medium at a final concentration of 100-200 µM for 24 hours.

-

Excitotoxicity: Induce excitotoxicity in primary neurons by adding glutamate at a final concentration of 50-100 µM for 24 hours.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[14]

-

Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.[14]

-

Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[13][14]

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[15]

Protocol:

-

After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

-

Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C and collect the supernatant.[15]

-

In a 96-well plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).[15][16]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[17]

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[17][18]

Oxidative Stress Assessment: ROS Measurement

This assay measures the levels of intracellular reactive oxygen species (ROS).

Protocol:

-

After treatment, wash the cells with a warm buffer (e.g., HBSS or PBS).

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a final concentration of 10 µM for 30 minutes at 37°C.[19]

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity using a microplate reader or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.

| Parameter | MTT Assay | Caspase-3 Assay | ROS Assay |

| Principle | Measures metabolic activity | Measures activity of executioner caspase | Measures intracellular ROS levels |

| Endpoint | Absorbance (570 nm) | Absorbance (405 nm) or Fluorescence | Fluorescence (Ex/Em ~485/535 nm) |

| Incubation | 4 hours with MTT reagent | 1-2 hours with substrate | 30 minutes with probe |

In Vivo Neuroprotection Studies: Rodent Model of Ischemic Stroke

To evaluate the neuroprotective effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in a more physiologically relevant context, a rodent model of transient middle cerebral artery occlusion (MCAO) is recommended. This model mimics the pathophysiology of ischemic stroke in humans.[20][21]

Caption: General workflow for in vivo neuroprotection studies.

Animal Model and Surgical Procedure

-

Animal: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Anesthesia: Anesthetize the animal with isoflurane or a similar anesthetic.

-

MCAO Procedure: Induce transient focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60-90 minutes, followed by reperfusion.[22]

Compound Administration

-

Dosing: The compound can be administered intravenously or intraperitoneally. The dose and timing of administration (pre- or post-ischemia) should be optimized based on pharmacokinetic studies.

-

Vehicle Control: A vehicle control group (e.g., saline or DMSO in saline) must be included.

Neurological Assessment

-

Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

Infarct Volume Measurement

-

Staining: At the end of the experiment, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white.

-

Quantification: Quantify the infarct volume using image analysis software.

| Parameter | Rodent MCAO Model |

| Animal Species | Sprague-Dawley rat or C57BL/6 mouse |

| Occlusion Time | 60-90 minutes |

| Primary Outcome | Infarct volume, neurological deficit score |

| Secondary Outcomes | Histological changes, biomarker levels (e.g., caspase-3, inflammatory cytokines) |

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the neuroprotective potential of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action and assess its therapeutic potential for the treatment of neurodegenerative diseases and ischemic stroke. The hypothesized activity as an S1P1 receptor agonist provides a strong rationale for these investigations, aligning with current strategies in neuroprotective drug discovery.

References

-

Jo, E., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed. Available at: [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

-

For-Díez, V., et al. (2021). Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function. PubMed. Available at: [Link]

-

Kaja, S., et al. (2013). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. Available at: [Link]

-

Hossain, M. A., et al. (2022). Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination. SpringerLink. Available at: [Link]

-

Gerginova, M., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Available at: [Link]

-

Mocan, A., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]

-

Tajiri, N., et al. (2014). In vivo animal stroke models: a rationale for rodent and non-human primate models. PMC. Available at: [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. Available at: [Link]

-

Chen, Y-C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]

-

Zhang, G., et al. (2023). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers in Pharmacology. Available at: [Link]

-

Don-Don-Pol, R., et al. (2022). Signaling through the S1P−S1PR Axis in the Gut, the Immune and the Central Nervous System in Multiple Sclerosis: Implication for Pathogenesis and Treatment. MDPI. Available at: [Link]

-

D'Mello, S. R., et al. (2006). Reactive oxygen species (ROS) detection in cultured cortical neurones... ResearchGate. Available at: [Link]

-

Casals, J. B., et al. (2011). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neuroanatomy. Available at: [Link]

-

O'Neill, F., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

-

Tajiri, N., et al. (2012). In Vivo Animal Stroke Models: A Rationale for Rodent and Non-Human Primate Models. ResearchGate. Available at: [Link]

-

Thatcher, G. R. J., et al. (2016). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. Available at: [Link]

-

Ali, S. F., et al. (2012). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PMC. Available at: [Link]

-

Neurofit. (n.d.). Viability and survival test. Available at: [Link]

-

Cui, M., et al. (2022). S1P/S1PR1 signaling is involved in the development of nociceptive pain. Frontiers in Pharmacology. Available at: [Link]

-

Gentile, A., et al. (2023). Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke. MDPI. Available at: [Link]

-

Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

-

Wilson, C., et al. (2018). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. Available at: [Link]

-

Pérez-Díaz, I., et al. (2021). Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central. Available at: [Link]

-

NC3Rs. (2017). IMPROVE-ing animal welfare in experimental stroke research. Available at: [Link]

-

ResearchGate. (2018). Does anyone know whether we can do MTT assay for mice brain tissue sample instead of mice cell line? how we can isolate neuron from mice tissue?. Available at: [Link]

-

Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. PubMed. Available at: [Link]

-

Yulug, B., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. Available at: [Link]

-

Banfalvi, G. (2011). Caspase Protocols in Mice. PMC. Available at: [Link]

-

Zhang, G., et al. (2023). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers. Available at: [Link]

-

Karczmarzyk, Z., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Denorme, F., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use?. Stroke: Vascular and Interventional Neurology. Available at: [Link]

-

Brinkmann, V. (2011). Sphingosine 1-phosphate (S1P). Neurology. Available at: [Link]

-

BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

-

Shingare, M. S., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. International Journal of PharmTech Research. Available at: [Link]

-

Hasegawa, Y., et al. (2010). Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats. PMC. Available at: [Link]

-

Gontora, P., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]

- 5. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]

- 8. Activation of sphingosine 1-phosphate receptor-1 by FTY720 is neuroprotective after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. mpbio.com [mpbio.com]

- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Analytical Methods for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Welcome to the technical support center for the analysis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights, validated protocols, and robust troubleshooting strategies to ensure the accuracy, reliability, and regulatory compliance of your analytical methods.

Section 1: Core Analytical Strategy & Method Development

The unique structure of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, featuring a carboxylic acid group, a phenyl ring, a cyclopropyl moiety, and a 1,2,4-oxadiazole core, necessitates a well-designed analytical approach. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the primary technique for quantification, assay, and impurity analysis. For structural confirmation and sensitive impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Foundational HPLC Method Development

The objective is to achieve a symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products. The acidic nature of the analyte is the most critical factor to control.

Causality in Method Design: The benzoic acid moiety (pKa approx. 4.2) requires a mobile phase pH of less than 3.5. This ensures the carboxyl group is fully protonated (-COOH), rendering the molecule less polar and preventing ionic interactions with residual silanols on the silica-based stationary phase. Failure to control pH will result in significant peak tailing. An octadecylsilane (C18) column is the logical first choice due to the overall non-polar character of the molecule.

Recommended Starting HPLC Protocol

This protocol serves as a robust starting point for further optimization and validation.

| Parameter | Recommended Condition | Rationale |